8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 862663-08-9
VCID: VC6669442
InChI: InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
SMILES: CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Molecular Formula: C18H14ClNO3
Molecular Weight: 327.76

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

CAS No.: 862663-08-9

Cat. No.: VC6669442

Molecular Formula: C18H14ClNO3

Molecular Weight: 327.76

* For research use only. Not for human or veterinary use.

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid - 862663-08-9

Specification

CAS No. 862663-08-9
Molecular Formula C18H14ClNO3
Molecular Weight 327.76
IUPAC Name 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Standard InChI Key BCXSKZHAGHBZEB-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid features a quinoline backbone substituted at the 8-position with a chlorine atom, at the 2-position with a 4-ethoxyphenyl group, and at the 4-position with a carboxylic acid moiety (Figure 1). The quinoline nucleus—a bicyclic system comprising a benzene ring fused to a pyridine ring—imparts inherent rigidity and π-conjugation, while the substituents modulate electronic and steric properties .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₈H₁₄ClNO₃
Molecular weight327.8 g/mol
XLogP3-AA (lipophilicity)4.3
Hydrogen bond donors1 (carboxylic acid -OH)
Hydrogen bond acceptors4 (N, 3 O atoms)
Rotatable bonds4
Topological polar surface area59.4 Ų

Spectroscopic and Computational Identifiers

  • IUPAC Name: 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid .

  • SMILES: CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O .

  • InChIKey: BCXSKZHAGHBZEB-UHFFFAOYSA-N .

  • Exact mass: 327.0662210 Da .

The compound’s planar structure and conjugated system suggest strong UV-Vis absorption, typical of quinoline derivatives, with potential fluorescence properties warranting further study.

Synthetic Methodologies

Conventional Synthesis Routes

While no explicit synthesis protocol for this compound is published, analogous 2-arylquinoline-4-carboxylic acids are typically synthesized via:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions.

  • Doebner-Miller Reaction: Cyclization of substituted anilines with α,β-unsaturated carbonyl compounds .

Advanced Catalytic Approaches

Recent innovations in quinoline synthesis emphasize efficiency and sustainability. A notable method employs Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst under solvent-free conditions . Applied to 2-arylquinoline-4-carboxylic acids, this protocol achieves:

  • Reaction temperatures of 80°C.

  • Completion within 30–60 minutes.

  • Yields exceeding 85% .

Table 2: Optimized Synthesis Parameters for Analogous Compounds

ParameterCondition
Catalyst loading10 mg
Temperature80°C
SolventSolvent-free
Reaction time30–60 min
Yield85–92%

This methodology’s adaptability suggests feasibility for synthesizing 8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid by substituting appropriate precursors (e.g., 8-chloro-2-aminobenzaldehyde and 4-ethoxyacetophenone).

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With an XLogP3-AA of 4.3, the compound exhibits moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . The carboxylic acid group may enhance solubility in basic media via deprotonation.

Druglikeness and ADME Predictions

  • Bioavailability: The polar surface area (59.4 Ų) and molecular weight (327.8 g/mol) align with Lipinski’s criteria for oral bioavailability.

  • Metabolic Stability: The ethoxy group may undergo O-dealkylation via cytochrome P450 enzymes, while the chlorine atom could hinder oxidative metabolism.

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